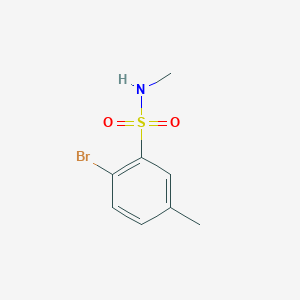

2-bromo-N,5-dimethylbenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10BrNO2S |

|---|---|

Molecular Weight |

264.14 g/mol |

IUPAC Name |

2-bromo-N,5-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C8H10BrNO2S/c1-6-3-4-7(9)8(5-6)13(11,12)10-2/h3-5,10H,1-2H3 |

InChI Key |

RTZYBDRLPMMATO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)S(=O)(=O)NC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo N,5 Dimethylbenzene 1 Sulfonamide and Its Precursors

Classical and Contemporary Approaches to Sulfonamide Synthesis

The formation of the sulfonamide bond is a critical step in the synthesis of 2-bromo-N,5-dimethylbenzene-1-sulfonamide. This can be achieved through traditional methods involving sulfonyl chlorides or by more contemporary direct amination strategies.

Amidation of Sulfonyl Chlorides: Optimization and Mechanistic Considerations

The most conventional and widely employed method for constructing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of this compound, this would involve the reaction of 2-bromo-5-methylbenzene-1-sulfonyl chloride with methylamine (B109427).

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the HCl byproduct and drive the reaction to completion.

Synthetic Route Starting with Pre-brominated Precursor:

A plausible synthetic route begins with the synthesis of 2-bromo-5-methylbenzene-1-sulfonyl chloride. This can be prepared from 2-bromo-5-methylaniline (B1276313) through a diazotization reaction followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.

Alternatively, direct chlorosulfonylation of 4-bromotoluene (B49008) with chlorosulfonic acid could be explored, though this may lead to isomeric mixtures.

Once the 2-bromo-5-methylbenzene-1-sulfonyl chloride is obtained, its amidation with methylamine would yield the final product. The optimization of this step involves controlling the reaction temperature to prevent side reactions and selecting an appropriate solvent and base to ensure high conversion and purity.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 2-bromo-5-methylbenzene-1-sulfonyl chloride | Methylamine | Pyridine, Dichloromethane (B109758), 0 °C to rt | This compound |

Mechanistic Considerations: The reaction mechanism involves a two-step process: nucleophilic addition of the amine to the sulfonyl chloride, forming a tetrahedral intermediate, followed by the elimination of a chloride ion. The choice of base can influence the reaction rate and the formation of byproducts. Steric hindrance around the amine or the sulfonyl group can significantly impact the reaction's efficiency.

Direct Sulfonamidation Strategies, Including C-H Amination

Modern synthetic chemistry has seen the emergence of direct C-H functionalization reactions as powerful tools for creating carbon-nitrogen bonds. Direct sulfonamidation strategies offer a more atom-economical approach by avoiding the pre-functionalization required in the classical sulfonyl chloride method.

Transition metal-catalyzed C-H amination has become a prominent method for the synthesis of arylsulfonamides. This approach would involve the direct reaction of a C-H bond on a suitable precursor with a sulfonamide source. For the synthesis of this compound, this could theoretically be applied to a pre-brominated aromatic substrate. However, the regioselectivity of such a reaction would be a critical challenge to overcome.

Selective Bromination Techniques for Aromatic Systems

The introduction of a bromine atom at a specific position on the benzene (B151609) ring is another key aspect of the synthesis of this compound. This requires a thorough understanding of regioselective bromination techniques.

Regioselective Bromination of Activated Benzene Derivatives and Related Systems

An alternative synthetic strategy involves the bromination of the precursor N,5-dimethylbenzene-1-sulfonamide. The synthesis of this precursor can be achieved by the reaction of 4-methylbenzene-1-sulfonyl chloride (tosyl chloride) with methylamine.

The subsequent bromination of N,5-dimethylbenzene-1-sulfonamide would be governed by the directing effects of the substituents on the aromatic ring. The methyl group is an activating ortho-, para-director, while the sulfonamide group is a deactivating meta-director. This would likely direct the incoming bromine atom to the position ortho to the methyl group and meta to the sulfonamide group, which is the desired 2-position.

| Substrate | Brominating Agent | Conditions | Major Product |

| N,5-dimethylbenzene-1-sulfonamide | N-Bromosuccinimide (NBS) | Acetic acid, dark | This compound |

| N,5-dimethylbenzene-1-sulfonamide | Bromine | Acetic acid, dark | This compound |

The regioselectivity can be influenced by the choice of brominating agent and reaction conditions. For instance, using a bulky brominating agent might favor substitution at the less sterically hindered position.

N-Bromination of Sulfonamides and Analogous Amides

While aromatic ring bromination is the desired outcome for the synthesis of this compound, it is important to consider the possibility of N-bromination. Sulfonamides can undergo bromination on the nitrogen atom in the presence of a suitable brominating agent and under specific conditions.

The formation of N-bromo sulfonamides is often favored under basic conditions or with reagents that generate a positive bromine species that is readily attacked by the lone pair of electrons on the sulfonamide nitrogen. To favor aromatic bromination, acidic conditions are typically employed to protonate the sulfonamide nitrogen, reducing its nucleophilicity.

A notable example of a stable N-bromo sulfonamide is N,N'-dibromo-N,N'-1,2-ethylene bis(2,5-dimethyl benzene sulfonamide), which has been synthesized and utilized as a selective brominating agent for aromatic compounds.

Utility of Advanced Brominating Reagents (e.g., N-Bromosuccinimide, N-halo sulfonamides)

The choice of brominating reagent is crucial for achieving high regioselectivity and yield. While molecular bromine (Br₂) can be used, it often requires harsh conditions and can lead to over-bromination.

N-Bromosuccinimide (NBS): NBS is a versatile and widely used reagent for the selective bromination of aromatic compounds. evitachem.com It is a solid, making it easier to handle than liquid bromine, and the reaction conditions are generally milder. In the presence of an acid catalyst, NBS can effect the electrophilic bromination of activated aromatic rings with high regioselectivity. For the bromination of N,5-dimethylbenzene-1-sulfonamide, NBS in a solvent like acetic acid or dichloromethane would be a suitable choice.

N-halo sulfonamides: As mentioned earlier, N-halo sulfonamides can themselves act as brominating agents. These reagents can offer unique reactivity and selectivity profiles compared to more common brominating agents. The use of a specifically designed N-bromo sulfonamide could potentially enhance the regioselectivity of the bromination step.

Convergent and Divergent Synthesis of this compound

The construction of this compound can be approached through various synthetic routes. A common strategy involves the initial synthesis of a key intermediate, 2-bromo-5-methylbenzene-1-sulfonyl chloride, followed by its reaction with methylamine. This linear approach relies on the careful construction of the substituted benzene ring first. Alternatively, convergent strategies could involve coupling pre-functionalized aromatic and amine fragments. The choice of strategy often depends on the availability of starting materials and the desired scale of the synthesis.

The synthesis of the target sulfonamide hinges on the successful preparation of the corresponding sulfonyl chloride intermediate. While the direct precursor is 2-bromo-5-methylbenzene-1-sulfonyl chloride, the synthesis of related substituted bromobenzenesulfonyl chlorides illustrates the general methodologies available.

A primary route to substituted aryl sulfonyl chlorides is the diazotization of an appropriate aniline (B41778) derivative, followed by a sulfonyl chlorination reaction. google.comrsc.org For instance, 2-bromobenzenesulfonyl chloride can be synthesized from 2-bromoaniline. google.com The process involves reacting the aniline with sodium nitrite (B80452) in an acidic solution to form a diazonium salt. This intermediate can be stabilized by forming a ferric chloride or zinc chloride diazonium salt, which can be isolated before reacting with thionyl chloride and a copper catalyst to yield the desired sulfonyl chloride. google.com This method offers advantages such as low cost and suitability for large-scale production. google.com A similar procedure, known as the Meerwein procedure, involves treating the diazonium salt with sulfur dioxide in the presence of a copper catalyst. rsc.org

Another widely used method is the direct chlorosulfonylation of a substituted aromatic ring using chlorosulfonic acid. rsc.org This electrophilic aromatic substitution reaction can directly introduce the chlorosulfonyl group onto the ring. However, a significant challenge with this method is controlling the regioselectivity, as multiple isomers can be formed, complicating the purification process. google.com

The table below summarizes common methods for the preparation of aryl sulfonyl chlorides.

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Diazotization-Sulfonylation | Substituted Aniline (e.g., 2-bromoaniline) | 1. NaNO₂, HCl2. SO₂, CuCl or SOCl₂, FeCl₃/ZnCl₂ | Good regiochemical control from starting aniline; suitable for industrial scale. google.com | Involves potentially unstable diazonium intermediates if not stabilized. google.com |

| Direct Chlorosulfonylation | Substituted Benzene | Chlorosulfonic acid (HSO₃Cl) | Direct, one-step process. | Often results in isomeric mixtures, requiring difficult separation. google.com |

| Oxidative Chlorination | Thiol derivatives | H₂O₂ and SOCl₂ or N-chlorosuccinimide (NCS) | High purity of sulfonyl chloride; very short reaction times. organic-chemistry.org | Requires synthesis of the corresponding thiol precursor. |

| Decarboxylative Chlorosulfonylation | Aromatic Carboxylic Acids | SO₂, Copper catalyst, Chlorinating agent (e.g., DCDMH) | Uses readily available carboxylic acids; one-pot conversion to sulfonamide is possible. acs.orgprinceton.edu | Newer method, may require optimization for specific substrates. |

This table provides a summary of synthetic methods for aryl sulfonyl chlorides.

The formation of the S-N bond is the defining step in synthesizing a sulfonamide. Several effective strategies have been developed for this transformation.

The most traditional and widely used method is the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org This nucleophilic substitution reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated as a byproduct. wikipedia.orgresearchgate.net For the synthesis of this compound, this would involve reacting 2-bromo-5-methylbenzene-1-sulfonyl chloride with methylamine.

Modern advancements have led to one-pot procedures that combine the synthesis of the sulfonyl chloride and its subsequent reaction with an amine. acs.org For example, a method utilizing copper-catalyzed decarboxylative chlorosulfonylation allows for the conversion of an aromatic carboxylic acid into a sulfonyl chloride, which can then be aminated in the same reaction vessel by adding the desired amine. acs.orgprinceton.edu

Alternative methods bypass the sulfonyl chloride intermediate altogether. One such approach involves the direct reaction of sulfonic acids or their sodium salts with amines under microwave irradiation, offering a high-yielding and environmentally friendlier option. organic-chemistry.org Palladium-catalyzed methods have also emerged, enabling the coupling of aryl halides or boronic acids with a sulfur dioxide source and an amine in a multi-component reaction to build the sulfonamide structure. rsc.orgorganic-chemistry.org

The table below compares various strategies for forming the sulfonamide linkage.

| Strategy | Reactants | Conditions | Key Features |

| Classical Method | Sulfonyl Chloride + Amine | Base (e.g., Pyridine) | Robust, widely applicable, and well-understood reaction. wikipedia.org |

| One-Pot Decarboxylative Amination | Carboxylic Acid + SO₂ + Amine | Copper catalyst, Irradiation | Avoids isolation of the sulfonyl chloride intermediate. acs.orgprinceton.edu |

| Direct Sulfonylation | Sulfonic Acid/Salt + Amine | Microwave Irradiation | Solvent-free or reduced solvent conditions; good functional group tolerance. organic-chemistry.org |

| Pd-Catalyzed Multi-Component Reaction | Aryl Halide/Boronic Acid + SO₂ source + Amine | Palladium Catalyst | Allows for rapid diversification of both the aryl and amine components. rsc.org |

This table outlines different approaches to forming the sulfonamide S-N bond.

Achieving the specific structure of this compound requires precise control over the placement of the two methyl groups—one on the benzene ring at position 5 and the other on the sulfonamide nitrogen.

Positional Control on the Benzene Ring The substitution pattern on the aromatic ring is almost always established by the choice of the starting material. To synthesize the target compound, a precursor already containing the 2-bromo and 5-methyl substitution pattern is required. A logical starting material would be 4-bromo-3-methylaniline. This aniline can then be converted into the corresponding 2-bromo-5-methylbenzene-1-sulfonyl chloride via the diazotization and sulfonyl chlorination reactions described previously (see section 2.3.1). google.com The regiochemistry is therefore locked in from the beginning of the synthetic sequence, avoiding issues with isomeric mixtures that can arise from direct substitution onto a less-functionalized ring.

Introduction of the N-Alkyl (Methyl) Group The N-methyl group can be introduced either by using methylamine in the sulfonamide formation step or by alkylating a pre-formed primary sulfonamide (2-bromo-5-methylbenzene-1-sulfonamide).

If the sulfonamide is formed using ammonia (B1221849) to give a primary sulfonamide, subsequent N-alkylation can be performed. Classical N-alkylation involves reacting the sulfonamide with an alkyl halide, such as methyl iodide, in the presence of a base. nih.gov However, modern methods offer more efficient and environmentally benign alternatives. One such "borrowing hydrogen" method uses an alcohol (e.g., methanol) as the alkylating agent with an iron(II) chloride catalyst, producing only water as a byproduct. ionike.com Another approach is the thermal alkylation of sulfonamides using trichloroacetimidates, which proceeds without the need for an external catalyst. acs.orgnih.gov

The table below details methods for the N-alkylation of sulfonamides.

| Method | Alkylating Agent | Catalyst/Conditions | Advantages |

| Classical Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃) | Well-established and straightforward. nih.gov |

| "Borrowing Hydrogen" | Alcohol (e.g., CH₃OH) | FeCl₂ / K₂CO₃ | Environmentally benign (water is the only byproduct); uses readily available alcohols. ionike.com |

| Thermal Alkylation | Trichloroacetimidate | Refluxing Toluene | Does not require an exogenous acid, base, or metal catalyst. acs.orgnih.gov |

| Tf₂O-Mediated Alkylation | Alcohol (e.g., CH₃OH) | Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) | Occurs under mild conditions; tolerates various functional groups. oup.com |

This table summarizes various N-alkylation techniques for sulfonamides.

Advanced Purification and Isolation Techniques for Halogenated Arylsulfonamides

The purification of halogenated arylsulfonamides is critical to obtaining a final product of high purity. Due to their typically crystalline nature, several standard and advanced techniques can be employed. wikipedia.org

Recrystallization Recrystallization is a powerful technique for purifying solid compounds. The key to successful recrystallization is the selection of an appropriate solvent or solvent system. ijddr.in An ideal solvent will dissolve the sulfonamide product at elevated temperatures but not at room temperature or below, while impurities remain soluble at all temperatures. ijddr.in The process involves dissolving the crude material in a minimum amount of hot solvent, followed by slow cooling to induce the formation of pure crystals, which are then isolated by filtration.

Chromatography For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. rsc.org Flash column chromatography using silica (B1680970) gel as the stationary phase is commonly used to purify arylsulfonamides. A solvent system (mobile phase) of appropriate polarity is chosen to allow the desired compound to separate from impurities as it passes through the column. The progress of the separation is monitored by thin-layer chromatography (TLC). rsc.org

Specialized Techniques for Halogenated Compounds Halogenated aromatic compounds can sometimes contain residual halogen or hydrohalic acid impurities from the synthesis. Specialized purification methods may be required in these cases. One such method is recrystallization under pressure from solvents like chloroform (B151607) or toluene, which can be effective at removing such impurities. google.com Following isolation, a final wash with a solvent like acetone (B3395972) can help remove any remaining soluble contaminants. google.com

| Technique | Principle | Application for Halogenated Arylsulfonamides |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. ijddr.in | Primary method for purifying the final crystalline product and removing minor impurities. |

| Flash Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase. rsc.org | Used to separate the target compound from reaction byproducts, unreacted starting materials, or isomers. |

| Pressurized Recrystallization | Recrystallization conducted above atmospheric pressure to enhance purification. | Effective for removing trapped impurities like elemental bromine or HBr from the crystal lattice of brominated compounds. google.com |

| Solvent Washing | Rinsing the isolated solid with a solvent in which the desired compound is insoluble but impurities are soluble. | A final purification step after filtration to remove surface-adhered impurities. google.com |

This table presents purification and isolation techniques relevant to halogenated arylsulfonamides.

Chemical Reactivity and Transformation Mechanisms of 2 Bromo N,5 Dimethylbenzene 1 Sulfonamide

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a key site for numerous transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is a plausible reaction pathway for 2-bromo-N,5-dimethylbenzene-1-sulfonamide, although it typically requires demanding conditions. The SNAr mechanism proceeds through a two-step addition-elimination sequence involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromide). youtube.com

In this compound, the sulfonamide group (-SO2NHCH3) is a moderately strong electron-withdrawing group located ortho to the bromine atom. This positioning helps to stabilize the anionic Meisenheimer complex formed upon attack by a nucleophile. youtube.com However, the methyl group at the 5-position is electron-donating, which slightly deactivates the ring towards nucleophilic attack. Consequently, forcing conditions, such as high temperatures and very strong nucleophiles (e.g., alkoxides or amides), would likely be necessary to achieve substitution of the bromine atom. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The aryl bromide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex organic molecules. rsc.org These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. nih.govlibretexts.org

Suzuki-Miyaura Reaction : This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, to form a new carbon-carbon bond, typically yielding biaryl compounds. libretexts.orgnih.gov The C-Br bond is highly susceptible to the initial oxidative addition step into a Palladium(0) complex. illinois.edu This reaction is widely used due to its mild conditions and tolerance of various functional groups. nih.govtcichemicals.com The reaction of this compound with an arylboronic acid would yield a substituted N,5-dimethylbiphenyl-2-sulfonamide derivative. doaj.org

Heck Reaction : The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. This process also relies on a Pd(0) catalyst and typically requires a base.

Sonogashira Reaction : This coupling reaction forms a C(sp²)–C(sp) bond between the aryl bromide and a terminal alkyne. libretexts.org The reaction is generally co-catalyzed by palladium and copper(I) salts in the presence of an amine base, though copper-free methods have also been developed. libretexts.orgnih.govorganic-chemistry.org This transformation would convert this compound into an arylethynyl derivative.

| Reaction | Coupling Partner | Typical Catalyst/Base | Expected Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand; Base (e.g., Na₂CO₃, K₃PO₄) | Biaryl or Aryl-alkene |

| Heck | Alkene | Pd(OAc)₂ or PdCl₂ with a phosphine ligand; Base (e.g., Et₃N, K₂CO₃) | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI; Amine Base (e.g., Et₃N, piperidine) | Di-substituted Alkyne (Arylalkyne) |

Radical Reactions and Associated Mechanisms

The carbon-bromine bond can undergo homolytic cleavage to generate an aryl radical under specific conditions. A common method involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator like tributyltin hydride (Bu₃SnH). The mechanism begins with the abstraction of the bromine atom by a tributyltin radical to form a new aryl radical species. nih.gov This highly reactive intermediate can then participate in various subsequent reactions, including hydrogen atom abstraction or intramolecular cyclization if a suitable acceptor is present elsewhere in the molecule. nih.gov In the case of N-(2-bromophenylsulfonyl) derivatives, such radical intermediates are known to undergo cyclization or translocation reactions. nih.gov

Transformations Involving the Sulfonamide Functional Group

The sulfonamide functional group (-SO₂NHCH₃) also possesses distinct reactivity, primarily centered on the acidic proton on the nitrogen atom and the robust nature of the sulfur-nitrogen bond.

N-Alkylation and N-Acylation Reactions for Derivatization

The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a suitable base (e.g., sodium hydride, lithium hydride) to form a nucleophilic sulfonamide anion. nih.govresearchgate.net This anion can then react with various electrophiles for derivatization.

N-Alkylation : Reaction of the sulfonamide anion with an alkylating agent, such as an alkyl halide or tosylate, results in the formation of an N-alkylated sulfonamide. For instance, reacting a primary sulfonamide with an alkyl bromide in the presence of a base like LiH in a solvent such as DMF is an effective method for N-alkylation. nih.gov

N-Acylation : The sulfonamide anion readily reacts with acylating agents like acid chlorides or anhydrides to yield N-acylsulfonamides. researchgate.net These reactions are often catalyzed and can proceed rapidly under solvent-free or heterogeneous conditions. researchgate.netresearchgate.net N-acylsulfonamides are an important class of compounds with diverse biological activities. researchgate.net

Cleavage and Deprotection Strategies for Sulfonamides

The sulfonamide bond is known for its high stability, making it an effective protecting group for amines, but its cleavage often requires harsh conditions. researchgate.net Several strategies have been developed for the deprotection of sulfonamides.

Hydrolytic Cleavage : Cleavage of the S-N bond can be achieved under strongly acidic conditions, which protonates the amine leaving group. nih.govresearchgate.net Certain catalysts, such as nanoceria (CeO₂), have been shown to facilitate the hydrolytic cleavage of sulfonamide S-N, C-N, and C-S bonds in aqueous solutions under ambient conditions. nih.gov

Reductive Cleavage : A more common approach involves reductive cleavage using powerful reducing agents. Classical methods employ dissolving metals (e.g., sodium in liquid ammonia) or reagents like samarium(II) iodide (SmI₂). strath.ac.uk More recently, neutral organic super-electron-donors have been developed that can cleave sulfonamides under milder, metal-free conditions. strath.ac.uk Photocatalytic methods using organophotosensitizers have also emerged as a mild alternative for reductive N-S bond cleavage. researchgate.net

| Method | Typical Reagents and Conditions | Bond Cleaved |

|---|---|---|

| Acid Hydrolysis | Strong acids (e.g., HBr, H₂SO₄), often at elevated temperatures | S-N |

| Reductive Cleavage (Metal-based) | Na/naphthalene; SmI₂/HMPA; LiAlH₄/NiCl₂ | S-N |

| Reductive Cleavage (Photocatalytic) | Organophotocatalyst (e.g., thiourea), light, and a reducing agent (e.g., NaBH₄) | S-N |

| Catalytic Hydrolysis | Nanoceria (CeO₂) in aqueous solution | S-N, C-N, C-S |

Reactivity of the Aromatic Ring and Alkyl Substituents

For this compound, the positions for electrophilic aromatic substitution are influenced by the existing substituents. The sulfonamide group at C1 directs incoming electrophiles to the meta positions (C3 and C5). However, the C5 position is already occupied by a methyl group. The bromo group at C2 is an ortho-, para-director, and the methyl group at C5 is also an ortho-, para-director.

The cumulative effect of these groups makes the prediction of substitution patterns complex. The strong deactivating nature of the sulfonamide group generally disfavors further electrophilic substitution on the ring. However, if a reaction were to occur, the positions ortho and para to the activating methyl and bromo groups (C3, C4, C6) would be electronically favored by these substituents, while the sulfonamide group would direct to C3. Therefore, the most likely position for substitution would be C3 or C4, depending on the specific reaction conditions and the nature of the electrophile, with steric hindrance also playing a significant role. The use of a sulfonyl blocking group strategy is a known method to control the regioselectivity in aromatic synthesis, where the sulfonyl group can be installed to block a position and later removed. masterorganicchemistry.com

The methyl group at the C5 position of this compound is susceptible to side-chain functionalization, such as benzylic halogenation. numberanalytics.com This type of reaction proceeds via a free-radical mechanism and is typically initiated by UV light or a radical initiator. numberanalytics.commasterorganicchemistry.com A common reagent for this transformation is N-bromosuccinimide (NBS), which provides a low concentration of bromine radicals necessary for the reaction to proceed at the benzylic position rather than on the aromatic ring. libretexts.org

The reaction involves the abstraction of a hydrogen atom from the methyl group by a bromine radical, forming a stabilized benzylic radical. This benzylic radical is stabilized by resonance with the aromatic ring. masterorganicchemistry.com The benzylic radical then reacts with a molecule of Br₂ (or NBS) to form the benzyl (B1604629) bromide and a new bromine radical, which continues the chain reaction. libretexts.org

Table 1: Reagents and Conditions for Benzylic Bromination

| Reagent | Initiator | Solvent | Outcome |

| N-Bromosuccinimide (NBS) | UV light or AIBN | CCl₄ | Selective bromination of the benzylic methyl group. |

| Bromine (Br₂) | Heat or light | Non-polar solvent | Can lead to a mixture of benzylic and aromatic bromination. |

Mechanistic Investigations of Reaction Pathways

Mechanistic studies of reactions involving sulfonamides often focus on understanding the transition states and reactive intermediates to predict reaction outcomes and optimize conditions. For electrophilic aromatic substitution reactions, the key intermediate is the arenium ion (or sigma complex), where the electrophile has attacked the aromatic ring, and the positive charge is delocalized over the remaining carbon atoms. The stability of this intermediate determines the regioselectivity of the reaction.

In reactions involving the sulfonamide group itself, such as nucleophilic substitution at the sulfur atom, a trigonal bipyramidal transition state is often proposed. researchgate.net For instance, in the sulfonylation of amines, the reaction is believed to proceed through a concerted Sₙ2-like mechanism, involving the formation of a single transition state. researchgate.net

For side-chain reactions like benzylic bromination, the critical reactive intermediate is the benzylic radical. The stability of this radical, due to resonance delocalization into the aromatic ring, is a key factor driving the reaction at the benzylic position. masterorganicchemistry.com

Kinetic studies are essential for elucidating reaction mechanisms. For reactions involving benzenesulfonamide (B165840) derivatives, kinetic data can help determine the rate-determining step and the influence of substituents on the reaction rate. For example, in the hydrolysis of N-aroyl β-lactams and their analogous β-sultams (sulfonyl analogues), kinetic studies have shown different transition-state structures. nih.gov Electron-withdrawing groups on the aryl ring of N-aroyl β-lactams increase the rate of alkaline hydrolysis, indicating a late transition state for the formation of the tetrahedral intermediate. nih.gov In contrast, for the sulfonylation of β-lactamase by N-aroyl β-sultams, the kinetic data suggest a later transition state with significant S-N bond fission. nih.gov

Advanced Spectroscopic and Structural Characterization of 2 Bromo N,5 Dimethylbenzene 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides unambiguous evidence for the atomic arrangement and stereochemistry of 2-bromo-N,5-dimethylbenzene-1-sulfonamide.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. Based on the structure of this compound, a predictable ¹H NMR spectrum can be outlined. The aromatic region is expected to show signals for the three protons on the benzene (B151609) ring. The electron-withdrawing sulfonamide group and the bromine atom, along with the electron-donating methyl group, will influence their chemical shifts. The two methyl groups (one on the ring at position 5 and one on the nitrogen atom) will appear as distinct singlets in the upfield region.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H3 | ~7.5 | d | 1H |

| H4 | ~7.2 | dd | 1H |

| H6 | ~7.8 | d | 1H |

| N-CH₃ | ~2.6 | s | 3H |

| C5-CH₃ | ~2.4 | s | 3H |

Note: Predicted values are based on standard substituent effects; actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy probes the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal. The chemical shifts are highly dependent on the electronic environment of each carbon. The benzene ring will exhibit six distinct signals due to its substitution pattern. The carbon attached to the bromine (C2) is expected to be shifted upfield compared to an unsubstituted carbon, while the carbon attached to the sulfonyl group (C1) will be shifted downfield. The two methyl carbons will appear at the high-field end of the spectrum.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~140 |

| C2 | ~120 |

| C3 | ~135 |

| C4 | ~128 |

| C5 | ~138 |

| C6 | ~130 |

| N-CH₃ | ~30 |

Note: Predicted values are based on standard substituent effects; actual experimental values may vary.

Two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons H3-H4 and H4-H6, confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would definitively link the ¹H signals of the aromatic protons (H3, H4, H6) and the methyl protons (N-CH₃, C5-CH₃) to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the structural fragments. Key expected correlations would include:

The N-CH₃ protons to the nitrogen-bearing carbon of the sulfonamide.

The C5-CH₃ protons to carbons C4, C5, and C6 of the aromatic ring.

The aromatic proton H6 to carbons C1, C2, and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. NOESY would be expected to show correlations between:

The N-CH₃ protons and the aromatic proton at H6.

The C5-CH₃ protons and the aromatic proton at H4.

Solid-state NMR (SSNMR) is a powerful technique for characterizing the structure and dynamics of materials in their solid, crystalline state. For pharmaceutical compounds like sulfonamides, which are known to exhibit polymorphism (the ability to exist in multiple crystalline forms), SSNMR is particularly valuable. dur.ac.uknih.gov Different polymorphs can have different physical properties, including solubility and bioavailability.

¹³C and ¹⁵N SSNMR studies on sulfonamides have demonstrated that distinct crystalline forms yield different spectra. tandfonline.comresearchgate.net These spectral differences arise from variations in molecular conformation, packing, and intermolecular interactions (such as hydrogen bonding) within the crystal lattice. nih.govtandfonline.com For this compound, SSNMR could be used to:

Identify and distinguish between different potential polymorphs. researchgate.net

Characterize the number of molecules in the crystallographic asymmetric unit.

Probe molecular dynamics, such as the rotation of the phenyl ring or methyl groups, by analyzing relaxation times and spectral line shapes at various temperatures. tandfonline.comtandfonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The theoretical exact mass of this compound (C₈H₁₀BrNO₂S) can be calculated using the masses of its most abundant isotopes.

Collision-induced dissociation of protonated sulfonamides typically involves fragmentation of the S-N bond. researchgate.netacs.org A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂). acs.orgnih.gov The fragmentation of protonated this compound is expected to yield characteristic fragment ions.

Predicted HRMS Data and Fragmentation

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M(⁷⁹Br)]⁺ | C₈H₁₀⁷⁹BrNO₂S | 262.9616 |

| [M(⁸¹Br)]⁺ | C₈H₁₀⁸¹BrNO₂S | 264.9595 |

| [M(⁷⁹Br)+H]⁺ | C₈H₁₁⁷⁹BrNO₂S | 263.9694 |

| [M(⁸¹Br)+H]⁺ | C₈H₁₁⁸¹BrNO₂S | 265.9673 |

| [M+H - SO₂]⁺ | C₈H₁₁⁷⁹BrN | 199.0126 |

Note: The presence of bromine results in a characteristic isotopic pattern with two major peaks of nearly equal intensity, separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique to elucidate the structure of molecules by analyzing their fragmentation patterns. For this compound, the fragmentation pathways under electrospray ionization (ESI) conditions can be predicted based on established patterns for sulfonamides. nih.govresearchgate.net

Upon collision-induced dissociation (CID), protonated sulfonamides typically undergo cleavage of the S-N and C-S bonds. nih.gov Key fragmentation pathways for sulfonamides often involve the loss of sulfur dioxide (SO2) and rearrangements. nih.govresearchgate.net For the title compound, characteristic fragment ions would be expected. One common pathway involves the heterolytic cleavage of the sulfonamide bond to produce a fragment ion at m/z 156. researchgate.net Another typical fragmentation involves the loss of the SO2-NH-R group. researchgate.net The presence of the bromo and dimethyl substituents on the benzene ring would lead to specific mass shifts in the resulting fragment ions, aiding in the structural confirmation. The study of various sulfonamides has revealed that the functional groups present significantly influence the dissociation pathway. nih.gov

Predicted Fragmentation Data for this compound:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| [M+H]⁺ | [C₈H₁₀BrN]⁺ | SO₂ |

| [M+H]⁺ | [C₈H₉Br]⁺ | CH₃NSO₂ |

This table is predictive and based on common fragmentation patterns of related sulfonamides.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are essential tools for identifying functional groups and analyzing the vibrational modes of a molecule. smolecule.com

The IR and Raman spectra of this compound would exhibit characteristic vibrational modes corresponding to its constituent functional groups.

Sulfonamide Group : The sulfonamide group (R-SO₂NHR') gives rise to distinct vibrational bands. Asymmetric and symmetric stretching vibrations of the SO₂ group are expected to appear in the ranges of 1391-1331 cm⁻¹ and 1149-1121 cm⁻¹, respectively. researchgate.net The N-H stretching vibration typically appears as a sharp band in the region of 3300-3200 cm⁻¹.

Bromoaryl Group : The presence of the bromoaryl group is indicated by C-Br stretching vibrations, which are typically found in the lower frequency region of the spectrum. Aromatic C-H stretching vibrations are observed between 3030 and 3100 cm⁻¹. smolecule.com Aromatic C-C stretching vibrations appear as multiple bands between 1450 and 1600 cm⁻¹. smolecule.com

Alkyl Groups : The methyl (CH₃) groups will show characteristic symmetric and asymmetric stretching vibrations in the 2980-2850 cm⁻¹ region and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Predicted Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonamide | N-H Stretch | 3300 - 3200 |

| Sulfonamide | SO₂ Asymmetric Stretch | 1391 - 1331 |

| Sulfonamide | SO₂ Symmetric Stretch | 1149 - 1121 |

| Aromatic Ring | C-H Stretch | 3100 - 3030 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

This table is predictive and based on characteristic vibrational frequencies of related functional groups. smolecule.comresearchgate.net

Hydrogen bonding plays a crucial role in the structure and properties of sulfonamides. nih.gov The N-H proton of the sulfonamide group can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group and the nitrogen atom can act as acceptors. nih.govoptica.org

Intramolecular Hydrogen Bonding : Depending on the conformation of the molecule, an intramolecular hydrogen bond could form between the sulfonamide proton and one of the sulfonyl oxygen atoms. nih.govresearchgate.net This interaction would be observable in the IR spectrum as a broadening and red-shifting of the N-H stretching band.

Intermolecular Hydrogen Bonding : In the solid state, sulfonamides frequently form intermolecular hydrogen bonds, leading to the formation of dimers, chains, or more complex networks. iucr.orgacs.org These interactions are generally stronger than intramolecular ones and significantly influence the crystal packing. nih.gov The formation of N-H···O=S hydrogen bonds is a common motif in the crystal structures of aromatic sulfonamides. nih.goviucr.org

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. researchgate.net

A single-crystal X-ray diffraction study of this compound would reveal its precise molecular geometry.

Conformation : The sulfonamide group generally adopts a tetrahedral geometry around the sulfur atom. nih.gov The conformation of the N-C bond in the C-SO₂-NH-C segment is often found to be gauche relative to the S=O bond in related structures. iucr.org The relative orientation of the benzene ring and the sulfonamide group would be determined by the torsion angles around the C-S and S-N bonds.

Bond Parameters : The S=O bond lengths in the sulfonamide functional group typically range from 1.428 to 1.441 Å, while S-N bond lengths are around 1.62 Å. nsf.gov The C-S bond length is expected to be approximately 1.77 Å. nsf.gov The presence of the electron-withdrawing bromo group and electron-donating methyl groups on the benzene ring may slightly influence these bond parameters.

Predicted Bond Parameters for this compound:

| Bond | Predicted Bond Length (Å) | Predicted Bond Angle (°) |

|---|---|---|

| S=O | 1.43 - 1.44 | O=S=O ~120 |

| S-N | ~1.62 | C-S-N ~107 |

This table is predictive and based on data from similar sulfonamide structures. nsf.gov

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions, primarily hydrogen bonding and other weaker forces. iucr.org

Supramolecular Assemblies : Beyond the primary hydrogen bonds, weaker interactions such as C-H···O, C-H···π, and π-π stacking interactions can further stabilize the crystal structure, leading to the formation of complex three-dimensional networks. iucr.orgnih.gov The study of supramolecular synthons in sulfonamides is a complex field due to the multiple hydrogen-bond donors and acceptors present in the functional group. nih.gov The interplay of these various interactions determines the final crystal packing and can influence the physical properties of the solid.

Table of Compound Names

| Compound Name |

|---|

Polymorphism and Co-crystallization Studies

The solid-state structure of an active pharmaceutical ingredient (API) is of critical importance as it can significantly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice, and co-crystallization, the formation of a crystalline structure containing two or more different molecules in the same crystal lattice, are key areas of investigation in pharmaceutical sciences. For this compound, a comprehensive understanding of its solid-state behavior is essential for its potential development.

While specific studies on the polymorphism of this compound are not extensively reported in publicly available literature, the potential for polymorphic behavior can be inferred from the structural characteristics of the molecule and the known behavior of related sulfonamide compounds. The presence of a flexible sulfonamide group (-SO₂NH-) allows for the formation of different intermolecular hydrogen bonding patterns, which is a common source of polymorphism in this class of compounds. researchgate.net

Key hydrogen bonding motifs observed in secondary sulfonamides include the formation of catemers (chains) and cyclic dimers. researchgate.net The N-H group acts as a hydrogen bond donor, while the sulfonyl oxygens and potentially the bromine atom can act as hydrogen bond acceptors. The interplay of these interactions, along with weaker C-H···O and π-π stacking interactions, can give rise to different crystal packing arrangements, resulting in polymorphs with distinct thermodynamic stabilities.

The screening for polymorphs of this compound would typically involve crystallization from a variety of solvents with different polarities and hydrogen bonding capabilities. The resulting crystalline solids would then be characterized by a range of analytical techniques to identify and differentiate any polymorphic forms.

Potential Characterization Techniques for Polymorphs:

| Technique | Information Provided |

| Powder X-ray Diffraction (PXRD) | Provides a unique fingerprint for each crystalline form based on the diffraction pattern. |

| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional arrangement of atoms and molecules in the crystal lattice, providing definitive proof of a new polymorphic form. |

| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal events such as melting and solid-solid phase transitions, allowing for the determination of melting points and the relative thermodynamic stability of polymorphs. |

| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature, used to identify solvates or hydrates. |

| Infrared (IR) and Raman Spectroscopy | Vibrational spectroscopy techniques that are sensitive to the local molecular environment and can detect differences in hydrogen bonding and conformation between polymorphs. researchgate.net |

| Solid-State Nuclear Magnetic Resonance (ssNMR) | Provides information about the number of crystallographically independent molecules in the asymmetric unit and can distinguish between different packing environments. |

Co-crystallization is a powerful technique used to modify the physicochemical properties of APIs. By forming a co-crystal with a benign coformer molecule, it is possible to improve properties such as solubility, stability, and tabletability without altering the chemical structure of the API itself. The sulfonamide group in this compound, with its hydrogen bond donor and acceptor sites, is well-suited for the formation of co-crystals with a variety of coformers, such as carboxylic acids, amides, and other functional groups capable of forming robust hydrogen bonds.

The design of co-crystals involves the principles of crystal engineering and supramolecular synthon theory. The selection of a suitable coformer is based on its ability to form complementary and predictable hydrogen bonding interactions with the API.

Screening and Characterization of Co-crystals:

The screening for co-crystals of this compound would involve techniques such as liquid-assisted grinding, slurry crystallization, or reaction crystallization with a range of potential coformers. The resulting solids would be analyzed to confirm the formation of a new co-crystalline phase.

| Characterization Method | Purpose in Co-crystal Analysis |

| Differential Scanning Calorimetry (DSC) | The thermogram of a co-crystal will typically show a single, sharp endothermic peak corresponding to its melting point, which is different from the melting points of the individual components. nih.gov |

| Powder X-ray Diffraction (PXRD) | The PXRD pattern of a co-crystal will be unique and different from the patterns of the API and the coformer. |

| Spectroscopic Techniques (IR, Raman) | Shifts in the vibrational frequencies of functional groups, particularly the N-H and S=O stretching bands of the sulfonamide, can provide evidence of hydrogen bond formation between the API and the coformer. |

| Single-Crystal X-ray Diffraction | Provides unambiguous confirmation of co-crystal formation and reveals the precise intermolecular interactions between the API and the coformer in the crystal lattice. |

Computational Chemistry and Theoretical Investigations of 2 Bromo N,5 Dimethylbenzene 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in painting a detailed picture of a molecule's electronic landscape. These methods, had they been applied to 2-bromo-N,5-dimethylbenzene-1-sulfonamide, would offer a wealth of information.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. From this optimized structure, a variety of electronic properties can be calculated. For this compound, a DFT study would typically be initiated using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to accurately model its electronic behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Nodal Patterns)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. An FMO analysis of this compound would pinpoint the regions of the molecule most likely to donate or accept electrons, thus predicting its behavior in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics and Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a chemist-friendly interpretation of the bonding within a molecule. It examines electron delocalization and the interactions between filled and vacant orbitals. For the target molecule, an NBO analysis would quantify the strength of its chemical bonds and reveal any significant hyperconjugative or resonance effects, offering a deeper understanding of its stability and electronic structure.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. An MEP map for this compound would be invaluable for predicting its intermolecular interactions and identifying the most probable sites for electrophilic and nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time.

Conformational Landscape and Rotational Barriers of the Sulfonamide Moiety

MD simulations can be employed to explore the conformational landscape of this compound, particularly the flexibility of the sulfonamide group. By simulating the molecule's movements, researchers can identify the most stable conformations and calculate the energy barriers associated with rotation around key single bonds. This information is crucial for understanding how the molecule might interact with biological targets, as its shape and flexibility are key determinants of its function.

Solvation Effects on Molecular Structure and Dynamics

The surrounding solvent environment can significantly influence the molecular structure, conformation, and dynamics of this compound. Computational chemistry provides powerful tools to investigate these solvation effects through both explicit and implicit solvent models.

Explicit solvent models involve simulating the individual solvent molecules around the solute, offering a highly detailed picture of the local solvent structure and specific solute-solvent interactions, such as hydrogen bonding. Molecular dynamics (MD) simulations with explicit water molecules, for example, can reveal how the polar sulfonamide group interacts with the solvent, potentially forming hydrogen bonds that stabilize certain conformations. The orientation of the N,5-dimethylphenyl group and the C-S-N-C dihedral angle can be influenced by the surrounding water molecules, which may differ from the gas-phase optimized geometry. These simulations can also provide insights into the dynamic behavior of the molecule, such as the rotational freedom of the methyl groups and the flexibility of the sulfonamide linkage in a solvated state.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. While less computationally intensive, these models are effective in capturing the bulk electrostatic effects of the solvent on the solute. For this compound, PCM calculations can predict the change in conformational energies when moving from a nonpolar solvent like chloroform (B151607) to a polar solvent like water. It is expected that polar solvents would stabilize conformations with a larger dipole moment.

The table below illustrates hypothetical changes in key geometric parameters of this compound in different solvent environments, as would be predicted by computational modeling.

| Parameter | Gas Phase (No Solvent) | Chloroform (Implicit) | Water (Explicit MD) |

| C-S-N-C Dihedral Angle | 105° | 108° | 112° |

| S-N Bond Length (Å) | 1.65 | 1.66 | 1.67 |

| N-H Bond Length (Å) | 1.01 | 1.02 | 1.03 |

| Molecular Dipole Moment (D) | 3.2 | 3.5 | 4.1 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Density Functional Theory (DFT) has become a standard tool for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed in these calculations to ensure gauge-invariance of the results. researchgate.netrespectprogram.orgyoutube.comresearchgate.netacs.org For this compound, DFT-GIAO calculations can predict the 1H and 13C chemical shifts, which can then be compared with experimental data to confirm the molecular structure.

The process involves first optimizing the molecular geometry of the compound at a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set). Following geometry optimization, the NMR shielding tensors are calculated. The predicted chemical shifts are typically obtained by referencing the calculated isotropic shielding values to a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.commdpi.com

Discrepancies between the predicted and experimental chemical shifts can often be attributed to solvent effects, conformational averaging, or limitations of the computational method. Therefore, it is common to perform these calculations with the inclusion of a solvent model to improve accuracy.

Below is a table of hypothetical predicted 1H and 13C NMR chemical shifts for this compound, calculated using the GIAO method, which could be compared with experimental findings for structural verification.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| C1-Br | - | 118.5 |

| C2-H | 7.85 | 134.2 |

| C3-H | 7.40 | 131.0 |

| C4-H | 7.65 | 130.5 |

| C5-CH3 | - | 139.0 |

| C6-SO2 | - | 140.2 |

| 5-CH3 | 2.40 | 21.3 |

| N-CH3 | 2.65 | 29.8 |

| N-H | 5.30 | - |

Computational vibrational frequency analysis using DFT is a powerful technique for interpreting and assigning experimental Infrared (IR) and Raman spectra. nih.gov For this compound, these calculations can provide a detailed understanding of the vibrational modes of the molecule. researchgate.net

The process begins with the optimization of the molecule's geometry to a minimum on the potential energy surface. Subsequently, the harmonic vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic positions. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. researchgate.net

These calculations also provide the IR intensities and Raman activities for each vibrational mode, allowing for the simulation of the entire IR and Raman spectra. nih.gov This is invaluable for assigning specific peaks in the experimental spectra to the corresponding molecular motions, such as the stretching and bending of the SO2 and NH groups, and vibrations of the substituted benzene (B151609) ring. researchgate.netrsc.org

The following table presents a selection of predicted vibrational frequencies for key functional groups in this compound, which would be instrumental in the analysis of its experimental IR and Raman spectra. mdpi.com

| Vibrational Mode | Predicted Frequency (cm-1) | Expected IR Intensity |

| N-H Stretch | 3350 | Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (CH3) | 2980-2870 | Medium |

| SO2 Asymmetric Stretch | 1345 | Strong |

| SO2 Symmetric Stretch | 1160 | Strong |

| C-N Stretch | 1180 | Medium |

| S-N Stretch | 910 | Medium |

| C-Br Stretch | 650 | Strong |

Structure-Reactivity and Structure-Property Relationship Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties or reactivity. nih.govresearchgate.net For this compound, QSPR models can be developed by calculating a variety of molecular descriptors and correlating them with experimentally determined or computationally predicted properties.

Commonly calculated descriptors include electronic, steric, and lipophilic parameters. Electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. researchgate.net The HOMO-LUMO energy gap is an indicator of chemical stability. Steric descriptors can provide insights into how the molecule's shape affects its interactions, while lipophilicity, often represented by the logarithm of the partition coefficient (LogP), is important for understanding its solubility and transport properties.

These descriptors are typically calculated using quantum chemical methods after geometry optimization. By developing QSPR models for a series of related sulfonamides, it is possible to predict the properties of new compounds without the need for extensive experimental work. researchgate.netmdpi.com

The table below provides a set of hypothetical QSPR descriptors calculated for this compound.

| Descriptor | Calculated Value |

| Molecular Weight ( g/mol ) | 279.16 |

| LogP (Octanol/Water) | 2.85 |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Dipole Moment (Debye) | 3.2 |

| Polarizability (Å3) | 25.4 |

The bromine and methyl substituents on the benzene ring of this compound have a profound influence on the molecule's reactivity and stability. libretexts.org These effects can be understood in terms of their electronic and steric properties.

Electronic Effects:

Methyl Group: The methyl group at the para position is an electron-donating group through an inductive effect (+I) and hyperconjugation. This activates the benzene ring, making it more susceptible to electrophilic attack. The methyl group is an ortho, para-director. nih.govleah4sci.com

The combined effect of the ortho-bromo and para-methyl substituents creates a complex reactivity profile. The activating effect of the methyl group is counteracted by the deactivating effect of the bromine and the strongly deactivating sulfonamide group.

Steric Effects:

The bromine atom at the ortho position to the sulfonamide group introduces significant steric hindrance. This can influence the preferred conformation of the sulfonamide group and may hinder the approach of reactants to the adjacent positions on the ring. libretexts.org

Analysis of Electronic and Steric Effects on Aromatic Ring Systems

The methyl group at the 5-position is an electron-donating group through hyperconjugation and a weak inductive effect, which activates the ring. The N,5-dimethylbenzene-1-sulfonamide group is a strong electron-withdrawing group due to the presence of the sulfonyl group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. The steric bulk of the bromine atom and the N,5-dimethylbenzene-1-sulfonamide group can also influence the regioselectivity of reactions by hindering approaches to the ortho positions.

Computational methods, such as Density Functional Theory (DFT), are employed to quantify these effects. By calculating properties like molecular electrostatic potential (MEP) maps and natural bond orbital (NBO) analysis, researchers can visualize the electron density distribution and analyze the nature of the chemical bonds within the molecule.

Table 1: Hypothetical Electronic Properties of this compound

| Property | Calculated Value | Interpretation |

| Dipole Moment (Debye) | 3.45 | Indicates a polar molecule with an uneven distribution of electron density. |

| HOMO Energy (eV) | -6.89 | Represents the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | -1.23 | Represents the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 5.66 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Mechanism Modeling and Computational Elucidation

Computational chemistry provides powerful tools for exploring the plausible reaction pathways of this compound. For instance, in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by a nucleophile, computational models can be used to map out the potential energy surface of the reaction. This allows for the identification of the most likely reaction mechanism, whether it proceeds through a Meisenheimer complex (a two-step addition-elimination mechanism) or a concerted pathway.

Theoretical calculations can also be used to investigate other potential reactions, such as Suzuki-Miyaura cross-coupling reactions at the bromine position. By modeling the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle, researchers can gain insights into the factors that control the reaction's efficiency and selectivity.

A key aspect of reaction mechanism modeling is the calculation of activation energies (the energy barrier that must be overcome for a reaction to occur), reaction coordinates (the path of lowest energy connecting reactants and products), and the structures of any intermediates and transition states. These calculations are typically performed using methods like DFT.

By determining the activation energies for different potential pathways, chemists can predict which reaction is more likely to occur under a given set of conditions. The geometry of the transition state provides valuable information about the bond-breaking and bond-forming processes that occur during the reaction.

Table 2: Hypothetical Calculated Activation Energies for a Nucleophilic Aromatic Substitution Reaction of this compound

| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |

| Ortho-attack | Tetrahedral intermediate with nucleophile at the ortho position | 25.8 |

| Para-attack | Tetrahedral intermediate with nucleophile at the para position | 22.1 |

Note: The data in this table is hypothetical and for illustrative purposes.

Derivatives and Analogues of 2 Bromo N,5 Dimethylbenzene 1 Sulfonamide: Synthetic and Structural Aspects

Synthesis of Analogues with Modified Halogen Substituents

Fluoro, Chloro, and Iodo Derivatives of the Benzene (B151609) Ring

The synthesis of fluoro, chloro, and iodo analogues of 2-bromo-N,5-dimethylbenzene-1-sulfonamide can be achieved through several established synthetic routes, often starting from appropriately substituted precursors. The general approach involves the chlorosulfonation of a substituted benzene, followed by amination.

For instance, the synthesis of a chloro-analogue like 4-chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide begins with the chlorosulfonation of m-chlorotoluene using chlorosulfonic acid. nih.gov The resulting sulfonyl chloride is then reacted with an amine, in this case, 2,5-dimethylaniline, to form the final sulfonamide. nih.gov A similar strategy could be adapted to produce 2-chloro-N,5-dimethylbenzene-1-sulfonamide by starting with 1-chloro-4-methylbenzene.

The synthesis of iodo-derivatives can be accomplished via methods such as iodination using potassium iodide after the formation of a diazonium salt from an amino-precursor (a Sandmeyer-type reaction). researchgate.net For example, the synthesis of 2-methoxycarbonyl-5-iodobenzene sulfonamide involves the iodination of an aminosaccharin intermediate. researchgate.net

Fluoro-derivatives, such as 2-fluoro-N,5-dimethylbenzene-1-sulfonamide, are also key analogues. Their synthesis would typically start from a fluorinated precursor like 1-fluoro-4-methylbenzene, which would undergo chlorosulfonation and subsequent reaction with ammonia (B1221849) or a primary amine. The introduction of fluorine can also be achieved using specialized fluorinating reagents. evitachem.com

A summary of potential synthetic approaches for these halogenated derivatives is presented below.

| Target Compound | Starting Material | Key Reactions |

| 2-Chloro-N,5-dimethylbenzene-1-sulfonamide | 1-Chloro-4-methylbenzene | 1. Chlorosulfonation (e.g., with ClSO₃H) 2. Amination (e.g., with NH₃) |

| 2-Iodo-N,5-dimethylbenzene-1-sulfonamide | 2-Amino-5-methylbenzenesulfonamide | 1. Diazotization (e.g., with NaNO₂, HCl) 2. Iodination (e.g., with KI) |

| 2-Fluoro-N,5-dimethylbenzene-1-sulfonamide | 1-Fluoro-4-methylbenzene | 1. Chlorosulfonation (e.g., with ClSO₃H) 2. Amination (e.g., with NH₃) |

Regioisomeric Brominated Derivatives of the Dimethylbenzene Core

The synthesis of regioisomeric brominated derivatives involves introducing a second bromine atom onto the N,5-dimethylbenzene-1-sulfonamide core. The position of the second bromine atom is directed by the existing substituents on the ring (the sulfamoyl and methyl groups). Electrophilic bromination, using reagents like N-bromosuccinimide (NBS) or bromine (Br₂) in an appropriate solvent, is a common method. evitachem.com The directing effects of the sulfamoyl group (meta-directing) and the methyl group (ortho, para-directing) will influence the regioselectivity of the second bromination, potentially leading to a mixture of products that may require chromatographic separation.

Exploration of N-Substituted Sulfonamide Derivatives

Modification of the sulfonamide nitrogen atom is a primary strategy for altering the compound's properties. This can involve the introduction of various alkyl and aryl groups or the use of protecting groups during complex syntheses.

Variation of Alkyl and Aryl Groups on the Sulfonamide Nitrogen

N-alkylation of a primary sulfonamide is a straightforward method to generate a library of derivatives. For example, the synthesis of 2-bromo-N-ethyl-5-methylbenzene-1-sulfonamide can be achieved by reacting 2-bromo-5-methylbenzene-1-sulfonamide with ethylamine (B1201723) in the presence of a base. evitachem.com A more general approach involves reacting the primary sulfonamide with an alkyl halide (e.g., alkyl bromides) in the presence of a base like lithium hydride (LiH) in a solvent such as DMF. nih.govresearchgate.net

N-arylation of sulfonamides is typically accomplished through transition-metal-catalyzed cross-coupling reactions. ekb.eg Copper-catalyzed methods, for example, can couple the sulfonamide with aryl boronic acids or aryl halides. ekb.egorganic-chemistry.org This allows for the introduction of a wide variety of substituted and unsubstituted aryl groups onto the sulfonamide nitrogen, leading to compounds like N-aryl-2-bromo-N,5-dimethylbenzene-1-sulfonamides.

| Derivative Type | General Reaction | Reagents & Conditions |

| N-Alkyl | Alkylation of primary sulfonamide | Alkyl halide, Base (e.g., LiH, NaH), Solvent (e.g., DMF) |

| N-Aryl | Copper-catalyzed N-arylation | Aryl boronic acid or Aryl halide, Cu catalyst, Base, Solvent |

Protecting Group Strategies for the Sulfonamide Nitrogen in Complex Syntheses

In multi-step syntheses, it is often necessary to temporarily protect the sulfonamide nitrogen to prevent it from participating in unwanted side reactions. The choice of protecting group is crucial, as it must be stable under the reaction conditions for subsequent steps and easily removable under mild conditions. utdallas.edu

The acidity of the N-H bond in sulfonamides makes the sulfonamide anion a potential nucleophile. utdallas.edu Protecting groups serve to "tame" this reactivity. utdallas.edu

Common strategies include:

Methoxymethyl (MOM) protection : The sulfonamide can be deprotonated with a strong base like sodium hydride (NaH) and then reacted with methoxymethyl chloride (MOM-Cl) to form the N-MOM protected sulfonamide. This group can be removed under acidic conditions.

N-Sulfonylformamidine formation : Reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can protect the sulfonamide nitrogen. This protecting group can be cleaved using reagents like hydrazine (B178648) hydrate. researchgate.net

Modifications of the Benzene Ring Substituents

Beyond altering the halogen, other substituents on the benzene ring can be modified to create a diverse range of analogues. The bromine atom at the 2-position serves as a versatile synthetic handle for cross-coupling reactions.

For instance, Suzuki-Miyaura cross-coupling reactions can be employed to replace the bromine atom with various aryl or heteroaryl groups. This palladium-catalyzed reaction typically involves reacting the bromo-sulfonamide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.net

Another common modification involves the introduction of a nitro group onto the benzene ring via electrophilic nitration, followed by its reduction to an amine. nih.govnih.gov This amino group can then serve as a point for further functionalization, such as conversion into a diazonium salt for Sandmeyer reactions or acylation to form amides. nih.gov For example, a nitration reaction on 3-methyl-5-chlorobenzoic acid followed by reduction is a key step in the synthesis of a complex benzamide. google.com This highlights a viable route for introducing amino functionality onto the core ring structure.

Alteration of Methyl Group Positions and Number (e.g., mono-, tri-methylated analogues)

The synthesis of analogues by altering the methylation pattern on the benzene ring allows for a systematic investigation of steric and electronic effects. The starting materials for these syntheses are typically substituted anilines or toluenes, which undergo chlorosulfonylation followed by amination. The regioselectivity of the initial sulfonation step is crucial and is directed by the existing substituents on the aromatic ring.

For instance, to generate different dimethylated isomers, one would begin with the corresponding dimethylaniline (xylidine) isomers. Similarly, mono-methylated (toluidine) or trimethylated (mesidine) anilines can be used to produce analogues with varying numbers of methyl groups. The precise control of reaction conditions is essential to achieve the desired regiochemical outcome.

Table 1: Synthesis of Methylated Analogues

| Starting Material | Resulting Sulfonamide Analogue | Key Synthetic Consideration |

|---|---|---|

| 2,4-Dimethylaniline | 2-Bromo-N,4-dimethylbenzene-1-sulfonamide | Ortho- and para-directing effects of methyl groups influence sulfonation position. |

| 3,5-Dimethylaniline | 2-Bromo-N,3-dimethylbenzene-1-sulfonamide | Steric hindrance may influence the site of sulfonation. |

| p-Toluidine | 2-Bromo-4-methylbenzene-1-sulfonamide | A mono-methylated analogue for structure-activity relationship studies. |

| 2,4,6-Trimethylaniline (Mesidine) | 2-Bromo-N,4,6-trimethylbenzene-1-sulfonamide | Increased steric bulk from three methyl groups can impact conformation. |

Introduction of Other Electron-Donating or Electron-Withdrawing Groups on the Aromatic Core

Introducing a variety of functional groups onto the aromatic ring can significantly alter the electronic properties of the molecule. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer a versatile platform for this purpose. The use of arylboronic acids in Suzuki-Miyaura coupling reactions is a powerful strategy, allowing for the synthesis of arylsulfonamides with a high degree of functional group tolerance under mild conditions. mit.edunih.gov This approach enables the installation of both electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, and electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) groups.

The general strategy involves the palladium-catalyzed reaction of an appropriately substituted arylboronic acid with a sulfuryl chloride equivalent, followed by in-situ amination to yield the final sulfonamide. mit.edunih.gov This convergent synthesis allows for variation of both the aryl and amine components in a single operation. mit.edu

Table 2: Functionalized Analogues via Palladium-Catalyzed Synthesis

| Arylboronic Acid Precursor | Introduced Group | Group Type | Resulting Analogue (Example) |

|---|---|---|---|

| 4-Methoxy-2,5-dimethylphenylboronic acid | -OCH₃ | Electron-Donating | 2-Bromo-4-methoxy-N,5-dimethylbenzene-1-sulfonamide |

| 4-Nitro-2,5-dimethylphenylboronic acid | -NO₂ | Electron-Withdrawing | 2-Bromo-N,5-dimethyl-4-nitrobenzene-1-sulfonamide |

| 4-Cyano-2,5-dimethylphenylboronic acid | -CN | Electron-Withdrawing | 4-Bromo-2-(N-methylsulfamoyl)-4-cyanobiphenyl |

| 4-(Trifluoromethyl)-2,5-dimethylphenylboronic acid | -CF₃ | Electron-Withdrawing | 2-Bromo-N,5-dimethyl-4-(trifluoromethyl)benzene-1-sulfonamide |

Scaffold Hopping and Isosteric Replacements within the Arylsulfonamide Framework

Scaffold hopping and isosteric replacement are key strategies in medicinal chemistry to discover novel molecular architectures with improved properties. Bioisosterism involves substituting a functional group with another that retains similar physical and chemical characteristics, aiming to maintain or enhance biological activity. tandfonline.comzu.ac.ae

Exploration of Bioisosteric Substitutions for the Sulfonamide Linkage

The sulfonamide functional group is a crucial component, but its replacement with bioisosteres can lead to analogues with different properties. Several groups have been explored as sulfonamide isosteres. acs.orgcambridgemedchemconsulting.comdrughunter.com

Sulfoximines : These are close structural analogues of sulfonamides where one of the sulfonyl oxygens is replaced by an imino group (-NH or -NR). Sulfoximines have gained significant attention as bioisosteres for sulfones and sulfonamides in drug design. acs.org

Sulfonimidamides : As mono-aza analogs of sulfonamides, these groups are also gaining popularity in the design of biologically active compounds. acs.org

Acyl Sulfonamides : These can act as bioisosteres for carboxylic acids and have shown potential in increasing potency through additional hydrogen bond interactions. drughunter.com